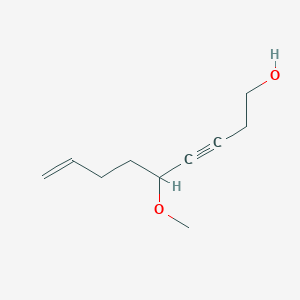
5-Methoxynon-8-EN-3-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxynon-8-EN-3-YN-1-OL is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a methoxy group, an alkyne, and an alkene within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxynon-8-EN-3-YN-1-OL typically involves the use of alkyne and alkene precursors. One common method is the Sonogashira coupling reaction, which involves the coupling of an alkyne with an alkene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product separation further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxynon-8-EN-3-YN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methoxynon-8-EN-3-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methoxynon-8-EN-3-YN-1-OL depends on its interaction with molecular targets. The presence of the methoxy group, alkyne, and alkene allows it to participate in various biochemical pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxyindole: Similar in having a methoxy group but differs in the presence of an indole ring.
Non-8-EN-3-YN-1-OL: Lacks the methoxy group but has similar alkyne and alkene functionalities.
Uniqueness
5-Methoxynon-8-EN-3-YN-1-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both alkyne and alkene groups along with a methoxy group makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
823792-18-3 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
5-methoxynon-8-en-3-yn-1-ol |
InChI |
InChI=1S/C10H16O2/c1-3-4-7-10(12-2)8-5-6-9-11/h3,10-11H,1,4,6-7,9H2,2H3 |
InChI-Schlüssel |
VOGRTHDHNJRICL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCC=C)C#CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


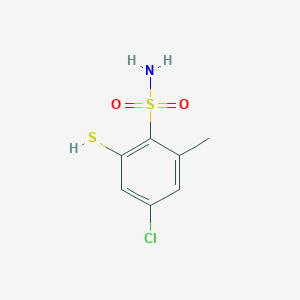
![N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide](/img/structure/B14222058.png)
![3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
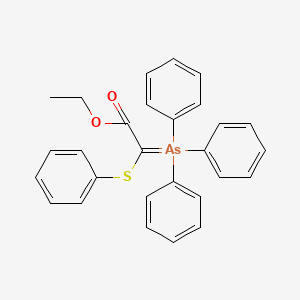

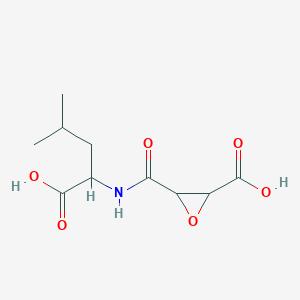
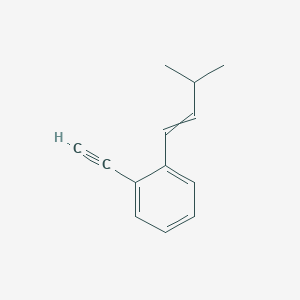
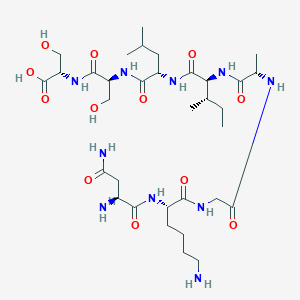
![2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine](/img/structure/B14222107.png)

![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
![4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14222123.png)
![1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14222130.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)
